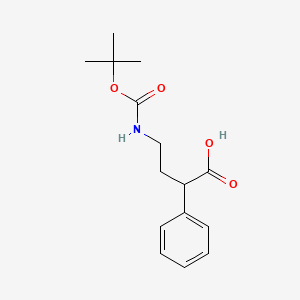

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-9-12(13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKXZQCKJUQMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680515 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790227-48-4 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid typically follows a multi-step approach:

Amino Group Protection: The amino group of the starting amino acid is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). This step prevents unwanted side reactions during subsequent transformations.

Formation of the Butanoic Acid Backbone with Phenyl Substitution: The Boc-protected amino acid intermediate is then coupled with a phenyl-containing moiety. This coupling is facilitated by carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction forms the desired 2-phenyl substitution on the butanoic acid backbone.

Purification: The crude product is purified by recrystallization or chromatographic methods to yield the pure Boc-protected amino acid derivative.

Industrial Scale Synthesis

Industrial production mirrors the laboratory-scale synthesis but on a larger scale with optimized conditions for yield and purity:

Bulk Boc Protection: Large quantities of the amino acid are protected using Boc2O and TEA under controlled temperature and stirring conditions.

Coupling Reaction Scale-Up: The coupling with the phenyl group is conducted using DCC or DIC and DMAP, ensuring efficient mixing and reaction completion.

Purification Techniques: Industrial purification may involve large-scale recrystallization, preparative chromatography, or crystallization under controlled conditions to achieve high purity suitable for pharmaceutical or research applications.

Chemical Reaction Analysis

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amino Group Protection | Boc2O, Triethylamine (TEA), solvent (e.g., dichloromethane) | Protect amino group as Boc | Prevents side reactions during coupling |

| Coupling Reaction | DCC or DIC, DMAP, solvent (e.g., dichloromethane) | Attach phenyl group to backbone | Carbodiimide-mediated amide bond formation |

| Purification | Recrystallization or chromatography | Isolate pure product | Ensures removal of impurities and byproducts |

Research Findings and Optimization

The Boc protection step is generally high-yielding and proceeds smoothly under mild conditions. The choice of base (commonly TEA) and solvent affects the reaction rate and purity.

Carbodiimide coupling reagents (DCC or DIC) are effective in forming the amide bond between the Boc-protected amino acid and the phenyl-containing moiety. The presence of DMAP as a catalyst enhances the reaction rate and yield.

Side reactions such as racemization can occur during coupling but can be minimized by controlling reaction time and temperature.

The final product’s purity is critical for downstream applications in peptide synthesis; hence, purification methods are optimized to remove urea byproducts from DCC and other impurities.

Comparative Data Table: Common Reagents and Conditions

| Preparation Step | Reagent(s) Used | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, Triethylamine | Room temperature, DCM solvent | 85-95 | Efficient protection |

| Coupling (Amide Formation) | DCC or DIC, DMAP | 0-25°C, DCM solvent | 70-90 | High coupling efficiency |

| Purification | Recrystallization/Chromatography | Solvent-dependent | >95 purity | Essential for peptide synthesis |

Additional Notes on Preparation

The tert-butoxycarbonyl group is acid-labile, allowing for later deprotection under acidic conditions (e.g., trifluoroacetic acid), which is crucial for peptide synthesis workflows.

The phenyl substitution on the butanoic acid backbone imparts unique chemical properties, making this compound valuable as a building block in complex peptide and pharmaceutical syntheses.

Alternative coupling reagents and protecting groups exist but Boc protection combined with carbodiimide coupling remains the most widely used due to reliability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.

Major Products Formed

Oxidation: Formation of oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of free amines after Boc deprotection.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogues:

*Molecular weight calculated based on formula C₁₅H₂₁NO₄.

Key Observations:

Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and fluorine substituents improve metabolic stability and lipophilicity, critical for CNS-targeting pharmaceuticals . Functional Groups: Methoxy esters (e.g., ) increase lipophilicity compared to carboxylic acids, altering bioavailability .

Solubility and Reactivity :

- Carboxylic acid derivatives (e.g., target compound) are more polar and reactive in coupling reactions, whereas esters (e.g., ) are less acidic and more stable in physiological conditions.

- Amide-linked compounds (e.g., C2 in ) show reduced reactivity but enhanced enzymatic resistance, suitable for prolonged biological activity .

Stability and Handling

- Boc Deprotection : All Boc-protected analogues require acidic conditions for deprotection, but electron-withdrawing groups (e.g., CF₃) may slow this process .

- Storage : Carboxylic acids (e.g., target compound) are hygroscopic and require anhydrous storage, whereas esters () are more stable under ambient conditions .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid, commonly referred to as Boc-homoPhe-OH, is a derivative of phenylalanine with significant applications in medicinal chemistry and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in various chemical transformations. The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and its interactions with neurotransmitter systems.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Melting Point : 76–80 °C

- CAS Number : 100564-78-1

This compound has been studied for its enzyme inhibition properties, particularly as a competitive reversible inhibitor of gamma-aminobutyric acid aminotransferase (GABA-T). This interaction suggests potential applications in neuropharmacology, particularly for modulating GABA levels in the brain, which is crucial for treating various neurological disorders.

Biological Activity Overview

The compound exhibits several notable biological activities:

-

Enzyme Inhibition

- Inhibits GABA-T, potentially increasing GABA levels and affecting neurotransmitter balance.

- May influence cellular signaling pathways through interactions with receptor-type tyrosine-protein phosphatase beta, impacting cell growth and differentiation.

-

Anticancer Potential

- Investigated for its derivatives' potential as anticancer agents due to their ability to modulate metabolic pathways involved in tumor growth.

-

Synthetic Intermediate

- Serves as a building block in peptide synthesis, allowing for the creation of more complex molecules with therapeutic properties.

Case Study 1: Neuropharmacological Applications

Research has indicated that compounds similar to this compound can enhance GABAergic activity, which is beneficial in treating conditions like epilepsy and anxiety disorders. A study demonstrated that the inhibition of GABA-T led to increased GABA concentrations in neuronal cultures, suggesting a mechanism for potential therapeutic effects in neurodegenerative diseases .

Case Study 2: Anticancer Activity

A series of derivatives derived from Boc-homoPhe-OH were synthesized and tested against various cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-phenylbutanoic acid | C₁₅H₂₁NO₂ | Directly involved in biological processes without protective groups |

| N-Boc-L-homophenylalanine | C₁₅H₂₁NO₄ | Similar protective group; used extensively in peptide synthesis |

| 4-Hydroxyproline | C₅H₉NO₃ | Important for collagen structure; different functional groups |

Q & A

Q. What are the standard synthetic routes for 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. A common approach includes:

Amino Protection : Reacting the free amine with Boc anhydride (di-tert-butyl dicarbonate) in a solvent like THF or dichloromethane under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

Carboxylic Acid Activation : Using reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for coupling .

Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization often requires pH control (e.g., LiOH-mediated hydrolysis) and inert atmospheres to prevent side reactions .

Q. How is the Boc group removed under specific conditions?

Deprotection is achieved under acidic conditions:

- Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (1–2 hours, room temperature) cleaves the Boc group without affecting acid-sensitive functional groups .

- HCl in Dioxane : 4M HCl in dioxane (30 minutes, 0–4°C) is used for milder deprotection, followed by neutralization with aqueous NaHCO₃ .

Post-deprotection, the amine is typically extracted into the aqueous phase and lyophilized for downstream applications .

Q. What analytical methods confirm structural integrity and purity?

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm assesses purity (>95% required for peptide synthesis) .

- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and phenyl substituents (aromatic protons δ ~7.2–7.5 ppm). COSY and HSQC may resolve stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) confirms the molecular ion ([M+H]⁺ or [M−H]⁻) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the α-carbon .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture, achieving >90% enantiomeric excess (ee) .

- Temperature Control : Lower temperatures (0–10°C) reduce racemization during coupling steps .

Q. What strategies mitigate impurities during Boc protection?

- Byproduct Removal : Impurities like tert-butanol (from Boc cleavage) are removed via azeotropic distillation with toluene .

- Scavenging Agents : Additives like polymer-bound trisamine absorb excess Boc anhydride post-reaction .

- In Situ Monitoring : FTIR tracks carbonyl (C=O) stretching (~1740 cm⁻¹) to confirm reaction completion .

Q. How does the compound’s stability vary under different storage conditions?

- Solid State : Stable for >2 years at −20°C in airtight containers with desiccants (silica gel) .

- Solution Phase : In DMSO or DMF, gradual decomposition occurs within weeks; use freshly prepared solutions for critical reactions .

- Light Sensitivity : Amber vials prevent photodegradation of the phenyl moiety .

Q. What are its applications in peptide-based drug design?

- Building Block : Incorporation into peptide chains via solid-phase synthesis (e.g., Fmoc strategy) to introduce hydrophobic/aromatic residues .

- Prodrug Development : The carboxylic acid is esterified (e.g., methyl ester) to enhance cell permeability, with intracellular esterases releasing the active form .

- Targeted Delivery : Conjugation with tumor-homing peptides (e.g., RGD sequences) via amide bonds improves selectivity .

Q. How is computational modeling used to predict reactivity?

- DFT Calculations : Gaussian or ORCA software models transition states for Boc deprotection, identifying energy barriers and optimal acid concentrations .

- Molecular Dynamics : Simulations (AMBER force field) predict conformational stability in aqueous vs. lipid environments, guiding solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.